

Probenecid-d14: A Technical Guide to its Certificate of Analysis and Purity Standards

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Compound of Interest

Compound Name: Probenecid-d14

Cat. No.: B563729

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity standards for **Probenecid-d14**, a deuterated analog of Probenecid. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize **Probenecid-d14** as an internal standard in analytical and pharmacokinetic studies.

Certificate of Analysis: Key Specifications

A Certificate of Analysis (CofA) for **Probenecid-d14** provides critical information regarding its identity, purity, and quality. The following table summarizes the typical quantitative data found on a CofA for this reference standard.

Parameter	Specification	Typical Value
Chemical Identity		
Chemical Name	4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid	4-[bis(heptadeuteriopropyl)sulfamoyl]benzoic acid
CAS Number	1189657-87-1	1189657-87-1
Molecular Formula	C ₁₃ H ₅ D ₁₄ NO ₄ S	C ₁₃ H ₅ D ₁₄ NO ₄ S[1]
Molecular Weight	299.45 g/mol	299.45 g/mol [1]
Purity		
Purity by HPLC	≥95%	>95%[2]
Isotopic Purity	Report Value	≥98%
Residual Solvents	Per USP <467>	Complies
Physical Properties		
Appearance	White to off-white solid	White solid
Solubility	Soluble in DMSO, Methanol	Soluble in DMSO and Methanol
Storage and Handling		
Storage Temperature	2-8°C	Recommended at 4°C[2]

Purity Standards and Analytical Methodologies

The establishment of purity is a critical aspect of qualifying **Probenecid-d14** as a reference standard. This is achieved through a combination of analytical techniques, each providing orthogonal information about the compound's integrity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of **Probenecid-d14** and separating it from any potential impurities. A validated stability-indicating HPLC method is essential for accurate quantification.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture of aqueous buffer and organic solvent.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: UV detection at 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: A stock solution of **Probenecid-d14** is prepared in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Working solutions are prepared by diluting the stock solution to a suitable concentration for analysis.
- Data Analysis: The purity is calculated by determining the area percentage of the main **Probenecid-d14** peak relative to the total area of all observed peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation and Isotopic Purity

Mass spectrometry is a powerful tool for confirming the molecular weight of **Probenecid-d14** and assessing its isotopic purity. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement.

- Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

- Ionization Mode: ESI in either positive or negative ion mode. For Probenecid, negative ion mode is often effective due to the presence of the carboxylic acid group.
- Mass Analyzer: Set to scan a mass range that includes the expected molecular ion of **Probenecid-d14** (m/z 298.18 for $[M-H]^-$).
- Sample Introduction: The sample can be introduced via direct infusion or through an LC-MS system. For direct infusion, the sample is dissolved in a suitable solvent (e.g., acetonitrile/water with a small amount of base like ammonium hydroxide for negative mode) and infused at a constant flow rate.
- Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the expected molecular ion. The isotopic distribution of the molecular ion peak is examined to confirm the high level of deuterium incorporation.

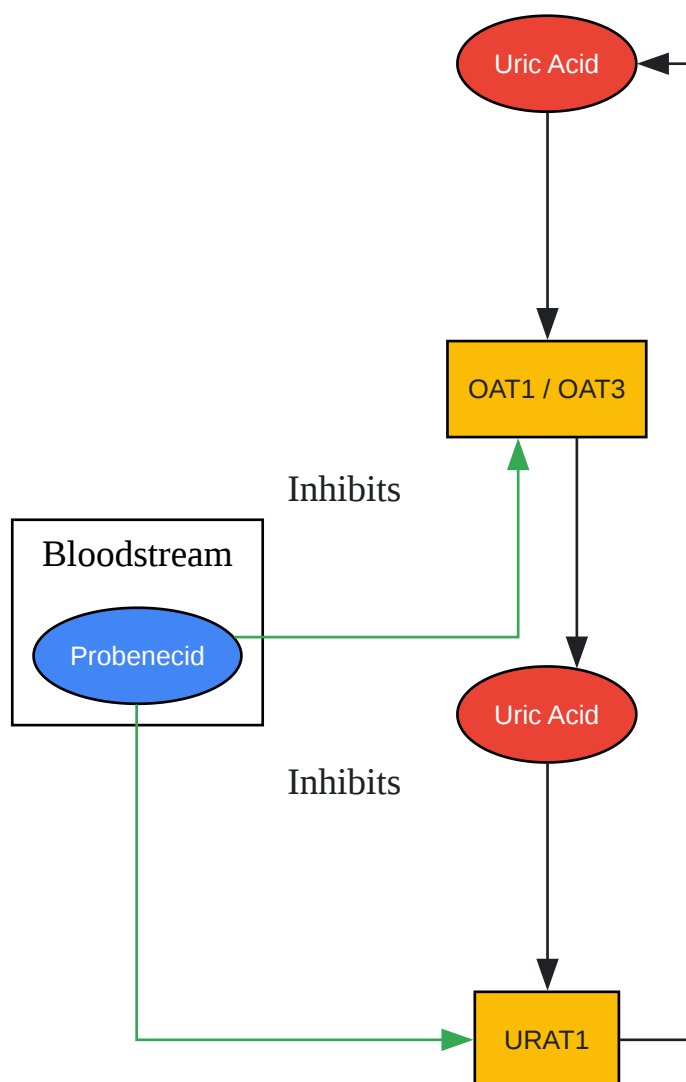
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

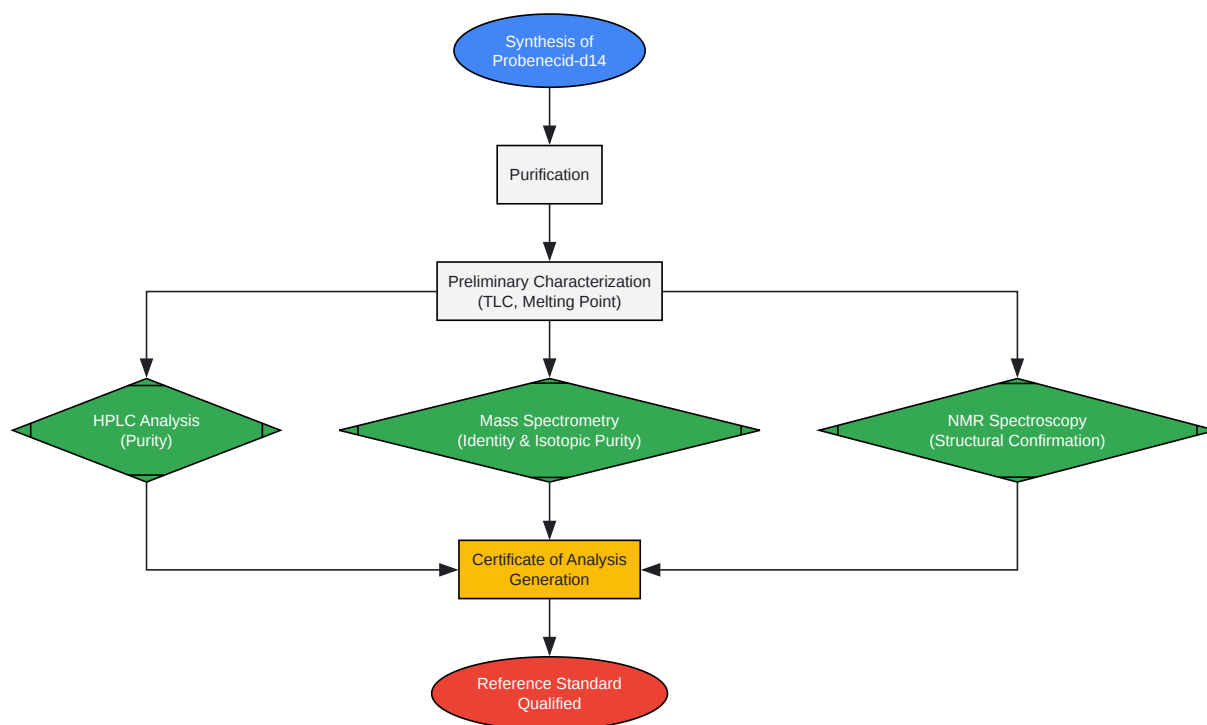
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of **Probenecid-d14**, confirming the positions of the deuterium labels and the overall integrity of the molecule. Both ^1H and ^{13}C NMR are typically employed.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as DMSO- d_6 or Methanol- d_4 .
- ^1H NMR: The ^1H NMR spectrum is acquired to identify the signals from the non-deuterated protons, primarily those on the aromatic ring. The absence or significant reduction of signals corresponding to the propyl groups confirms successful deuteration.
- ^{13}C NMR: The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule.
- Data Analysis: The chemical shifts, coupling constants, and integration of the observed signals are analyzed to confirm that the structure is consistent with that of **Probenecid-d14**.

Signaling Pathway and Experimental Workflow Visualizations

To further aid in the understanding of Probenecid's mechanism and the process of its characterization, the following diagrams are provided.





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References

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